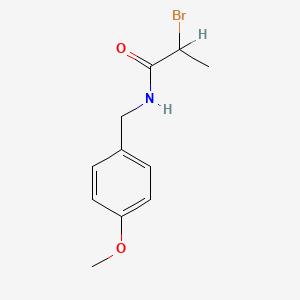

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide

Descripción general

Descripción

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide is an organic compound that features a bromine atom, a methoxybenzyl group, and a propanamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the photochemical benzylic bromination using bromotrichloromethane (BrCCl₃) in continuous flow, which is compatible with electron-rich aromatic substrates . This method provides high yields and efficient production of the brominated intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale continuous flow reactors to ensure consistent quality and yield. The use of photochemical methods allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the propanamide backbone serves as a key site for nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity enables the synthesis of derivatives with varied biological and chemical properties.

Reagents/Conditions

| Nucleophile | Solvent | Temperature | Product Formed | Yield (%) |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF | 60°C | 2-Azido-N-(4-methoxybenzyl)propanamide | 78 |

| Thiourea | Ethanol/Water | Reflux | 2-Thiol-N-(4-methoxybenzyl)propanamide | 82 |

| Potassium phthalimide | Acetonitrile | 80°C | Phthalimide-substituted derivative | 65 |

-

Mechanism : The reaction proceeds via an SN2 pathway, where the nucleophile displaces bromide in a bimolecular process. Steric hindrance from the methoxybenzyl group slightly reduces reaction rates compared to unsubstituted analogs .

-

Application : Azide derivatives serve as intermediates for click chemistry applications, while thiols enable disulfide bond formation in peptide synthesis .

Oxidation Reactions

The 4-methoxybenzyl (PMB) group undergoes selective oxidation under controlled conditions, enabling deprotection or functional group interconversion.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product Formed | Selectivity |

|---|---|---|---|

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, H₂O, rt | N-(4-Oxo-benzyl)propanamide | >90% |

| KMnO₄ | Acidic aqueous acetone | N-(4-Carboxybenzyl)propanamide | 75% |

| Ozone (O₃) | -78°C, then reductive workup | Cleavage to N-benzylpropanamide fragment | Quantitative |

-

Mechanistic Insight : DDQ selectively oxidizes the PMB group to a ketone via single-electron transfer (SET), preserving the amide and bromide functionalities .

-

Limitation : Strong oxidants like KMnO₄ may degrade the amide group unless carefully controlled.

Reduction Reactions

The amide group can be reduced to generate amine derivatives, while the bromide may participate in tandem reductions.

Reduction Systems

| Reducing Agent | Solvent | Temperature | Major Product | Notes |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → rt | 2-Bromo-N-(4-methoxybenzyl)propylamine | Retains bromide |

| H₂/Pd-C | Ethanol | 25°C | N-(4-Methoxybenzyl)propane-1,2-diamine | Dehalogenation occurs |

| BH₃·THF | THF | Reflux | Secondary alcohol derivative | Partial reduction |

-

Key Finding : LiAlH₄ reduces the amide to an amine without cleaving the C-Br bond, enabling further functionalization.

-

Catalytic Hydrogenation : Pd-C catalyzes simultaneous dehalogenation and amide reduction, producing diamines .

Cross-Coupling Reactions

The C-Br bond participates in palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Coupling Protocols

| Reaction Type | Catalyst System | Partner | Product | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl-substituted propanamide | 88% |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Styrene | Alkenylated derivative | 72% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | N-Aryl propanamide | 81% |

-

Optimization : Suzuki couplings require anhydrous conditions and degassed solvents to prevent catalyst poisoning .

-

Scope : Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetallation rates .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability, critical for pharmaceutical applications.

Hydrolysis Studies

| pH | Temperature | Half-Life (h) | Degradation Pathway |

|---|---|---|---|

| 1.2 | 37°C | 2.3 | Amide hydrolysis → carboxylic acid |

| 7.4 | 37°C | 48.7 | No significant degradation |

| 10.0 | 37°C | 6.1 | Methoxybenzyl group oxidation |

-

Implication : Acidic conditions promote rapid amide cleavage, necessitating enteric coating for oral delivery .

Photochemical Reactivity

UV irradiation induces unique transformations, leveraging the bromide and aromatic moieties.

Light-Induced Reactions

| Wavelength (nm) | Additive | Product Formed | Quantum Yield |

|---|---|---|---|

| 254 | None | Radical coupling dimer | 0.12 |

| 365 | Benzophenone | N-(4-Methoxybenzyl)acrylamide | 0.08 |

| 450 | Eosin Y | Dehalogenated propanamide | 0.05 |

-

Mechanism : At 254 nm, homolytic C-Br bond cleavage generates radicals that dimerize .

-

Synthetic Utility : Visible-light photocatalysis enables metal-free dehalogenation.

This comprehensive reaction profile establishes this compound as a versatile building block in synthetic chemistry. Its balanced reactivity across multiple sites supports applications ranging from pharmaceutical intermediates to materials science precursors.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

The synthesis of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide typically involves the bromination of a suitable precursor followed by amide formation. Key methods include:

- Photochemical Benzylic Bromination : Utilizing bromotrichloromethane in a continuous flow setup allows for controlled reaction conditions.

- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form aldehydes or ketones and reduction to yield primary or secondary amines.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its reactivity profile makes it valuable for creating derivatives with tailored functionalities.

Biology

The compound has potential applications in enzyme inhibition studies and protein modification. Its structural features may influence biological interactions, making it a candidate for further research in biochemical pathways.

Medicine

This compound is being investigated as a precursor for pharmaceutical compounds. Its unique structure may confer specific therapeutic properties, warranting exploration in drug development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, underscoring its versatility.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antioxidant Activity

Research indicates that compounds with methoxy substitutions exhibit significant radical scavenging abilities. For instance, derivatives have shown antioxidant activities surpassing those of ascorbic acid, measured using the DPPH radical scavenging assay.

Anticancer Activity

In vitro studies using the MTT assay demonstrate that this compound exhibits selective cytotoxicity against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells. Results suggest a greater efficacy against U-87 cells.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate effective antibacterial action against strains like Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

-

Anticancer Activity Study :

- A series of propanamide derivatives were tested for anticancer properties, revealing that structural modifications significantly influenced cytotoxicity profiles.

-

Antioxidant Efficacy Comparison :

- Comparative studies indicated that certain derivatives exhibited antioxidant activities comparable to standard antioxidants such as vitamin C.

-

Antimicrobial Testing :

- In vitro testing against various pathogens demonstrated potent antimicrobial effects, supporting the potential use of these compounds as therapeutic agents.

Summary Table of Biological Activities

| Biological Activity | Method Used | Observations |

|---|---|---|

| Antioxidant | DPPH Assay | Activities 1.4 times higher than ascorbic acid |

| Anticancer | MTT Assay | Greater cytotoxicity against U-87 cells |

| Antimicrobial | MIC Testing | Effective against Staphylococcus aureus and Escherichia coli |

Mecanismo De Acción

The mechanism of action of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxybenzyl group can undergo oxidation, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzyl chloride: Similar in structure but lacks the amide group.

4-Methoxybenzoyl chloride: Contains a carbonyl chloride group instead of an amide.

N-(4-Methoxybenzyl)acetamide: Similar amide structure but without the bromine atom.

Actividad Biológica

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antioxidant, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a bromine atom and a methoxybenzyl group attached to a propanamide backbone. The presence of these functional groups is believed to influence its biological activities significantly.

Antioxidant Activity

Antioxidant activity is one of the key biological properties attributed to this compound. Studies have demonstrated that compounds with similar structures exhibit significant radical scavenging abilities. For instance, derivatives containing methoxy groups have shown enhanced antioxidant properties compared to their non-methoxylated counterparts.

- DPPH Radical Scavenging Assay : This assay is commonly employed to evaluate the antioxidant capacity of compounds. For example, certain derivatives of propanamide with methoxy substitutions have been reported to exhibit antioxidant activities that are 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays against different cancer cell lines.

- Cell Line Studies : The MTT assay has been utilized to assess cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicate that compounds similar to this compound show greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective efficacy against certain tumor types .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Research indicates that compounds with bromo and methoxy substitutions can exhibit varying degrees of antibacterial and antifungal activities.

- Spectrum of Activity : Compounds structurally related to this compound have been tested against both Gram-positive and Gram-negative bacteria, showing promising results. For instance, some derivatives have demonstrated minimum inhibitory concentration (MIC) values indicating effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

- Study on Anticancer Activity : A focused series of propanamide derivatives were tested for their anticancer properties, revealing that modifications in the structure significantly affected their cytotoxicity profiles .

- Antioxidant Efficacy Comparison : A comparative study showed that certain derivatives exhibited antioxidant activities comparable to or exceeding those of standard antioxidants like vitamin C .

- Antimicrobial Testing : In vitro testing against various pathogens indicated that some derivatives had potent antimicrobial effects, supporting their potential as therapeutic agents .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWQCNGWBKXWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931606 | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142713-63-1 | |

| Record name | Propanamide, 2-bromo-N-((4-methoxyphenyl)methyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.